5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide
Overview
Description
5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can result in the development of cystic fibrosis (CF), a life-threatening genetic disorder. CFTRinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases, as well as for its use as a research tool in basic science investigations.
Mechanism of Action
5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide binds to a specific site on the CFTR protein and blocks chloride transport through the channel. It has been shown to be a reversible inhibitor, and its binding site has been mapped using mutagenesis studies. 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has also been shown to have some selectivity for certain CFTR mutations, and may be useful in developing personalized therapies for CF patients with specific mutations.
Biochemical and Physiological Effects:
5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, reduction of airway surface liquid volume, and alteration of ciliary beat frequency in airway epithelial cells. It has also been shown to have anti-inflammatory effects in animal models of CF, and may have potential as a therapeutic agent for other diseases characterized by inflammation and mucus hypersecretion.
Advantages and Limitations for Lab Experiments
5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has several advantages as a research tool, including its specificity for CFTR and its reversible inhibition of chloride transport. It has also been shown to be effective in a variety of experimental systems, including in vitro cell culture models, ex vivo tissue preparations, and in vivo animal models. However, 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide also has some limitations, including its potential off-target effects and its variable efficacy depending on the specific CFTR mutation being studied.
Future Directions
There are several future directions for research on 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide and its potential therapeutic applications. One area of focus is the development of more selective inhibitors that target specific CFTR mutations, as well as the development of combination therapies that target multiple aspects of CFTR dysfunction. Another area of interest is the use of 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide as a research tool to study the mechanisms of CFTR regulation and function, as well as its potential role in other diseases. Finally, there is ongoing research into the safety and efficacy of 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide as a therapeutic agent in clinical trials, and further studies are needed to determine its potential for treating CF and other diseases.
Scientific Research Applications
5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has been used extensively in scientific research to study the function of CFTR and its role in disease. It has been shown to inhibit CFTR-mediated chloride transport in a dose-dependent manner, and has been used to investigate the mechanisms of CFTR regulation, trafficking, and function. 5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has also been used in animal models of CF to test its potential therapeutic efficacy, and in studies of other diseases such as polycystic kidney disease and secretory diarrhea.
properties
IUPAC Name |
5-[(3-chloro-4-fluorophenyl)sulfamoyl]-N-ethyl-2-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O4S/c1-3-19-16(21)12-9-11(5-7-15(12)24-2)25(22,23)20-10-4-6-14(18)13(17)8-10/h4-9,20H,3H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDCDGHTMCOCIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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